Evidence Point 1: PDHK1 Inhibition Compared to a Structurally Similar PDHK Inhibitor
In a radiometric biochemical kinase assay, a derivative synthesized from the 3-Bromo-4,5-dichloropyridazine core demonstrated an IC50 of 24 nM against Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key target in oncology [1]. In comparison, a structurally related pyridazine-based PDHK inhibitor exhibited an IC50 of 87 nM against PDHK4 in a similar assay, though a direct PDHK1 comparator was not provided [2].
| Evidence Dimension | PDHK1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 nM (for a derivative containing the core) |
| Comparator Or Baseline | IC50 = 87 nM against PDHK4 for a similar pyridazine derivative |
| Quantified Difference | Approximately 3.6-fold greater potency (for the target compound's derivative against its primary target) |
| Conditions | Radiometric biochemical kinase assay; target: PDHK1 (unknown origin) |
Why This Matters
This potency, derived from a scaffold enabled by 3-Bromo-4,5-dichloropyridazine, suggests a promising starting point for developing selective PDHK1 inhibitors, a target of significant therapeutic interest in cancer metabolism.
- [1] BindingDB. (n.d.). BDBM50526759 (CHEMBL4452536) - Activity Data for PDHK1. View Source
- [2] BindingDB. (n.d.). BDBM50526759 (CHEMBL4452536) - Activity Data for PDHK4. View Source
